N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a brominated precursor with a thiourea derivative under acidic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyrimidine halide in the presence of a base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
- N-(5-fluoro-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
- N-(5-iodo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom may enhance its ability to participate in halogen bonding interactions, potentially leading to unique biological effects.
Properties
Molecular Formula |
C16H13BrN4OS2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H13BrN4OS2/c1-10-7-12(11-5-3-2-4-6-11)20-16(19-10)23-9-14(22)21-15-18-8-13(17)24-15/h2-8H,9H2,1H3,(H,18,21,22) |
InChI Key |
FKNBVTGSPPUSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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